molecular formula C8H4ClN3O3 B1487033 7-Chloro-6-nitroquinazolin-4(3H)-one CAS No. 53449-14-2

7-Chloro-6-nitroquinazolin-4(3H)-one

Cat. No. B1487033
Key on ui cas rn: 53449-14-2
M. Wt: 225.59 g/mol
InChI Key: URDYTQYZXZKBQT-UHFFFAOYSA-N
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Patent
US08367824B2

Procedure details

In a 10-mL volume stainless steel pressure-resistant vessel were placed 0.94 g (4.3 mmol) of 4-chloro-5-nitroanthranilic acid, 1.96 g (18.5 mmol) of methyl orthoformate, 1.42 g (18.5 mmol) of ammonium acetate, and 4.0 mL of methanol. The reaction was carried out at 120° C. for 4 hours. After the reaction was complete, the reaction mixture was cooled to room temperature, and 40 mL of water was added to the reaction mixture. The resulting aqueous mixture was stirred for 15 minutes and filtered to give 0.88 g (isolated yield: 90%) of 6-nitro-7-chloroquinazolin-4-one as a yellow crystalline product.
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
1.96 g
Type
reactant
Reaction Step Two
Quantity
1.42 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH2:14])[C:5](=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:6]([OH:8])=O.C([O-])([O-])OC.C([O-])(=O)C.[NH4+:24].[CH3:25]O>O>[N+:11]([C:10]1[CH:9]=[C:5]2[C:4](=[CH:3][C:2]=1[Cl:1])[N:14]=[CH:25][NH:24][C:6]2=[O:8])([O-:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
0.94 g
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1[N+](=O)[O-])N
Step Two
Name
methyl orthoformate
Quantity
1.96 g
Type
reactant
Smiles
C(OC)([O-])[O-]
Step Three
Name
Quantity
1.42 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting aqueous mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 10-mL volume stainless steel pressure-resistant vessel were placed
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(NC=NC2=CC1Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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